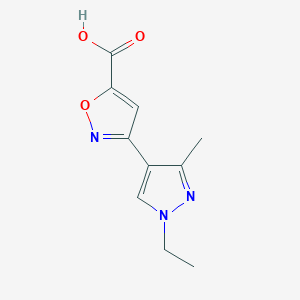

3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid

描述

Molecular Formula: C₁₀H₁₁N₃O₃

Molecular Weight: 221.22 g/mol

CAS Number: 957490-68-5 (primary), 957487-33-1 (isomeric variant)

Structural Features:

- Comprises a pyrazole ring (1-ethyl-3-methyl substitution) fused to an isoxazole-5-carboxylic acid moiety.

- The ethyl and methyl groups on the pyrazole ring influence steric and electronic properties, affecting reactivity and biological interactions .

Synthesis: - Synthesized via hydrolysis of ester precursors (e.g., ethyl 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-5-carboxylate) using LiOH in THF/methanol .

- Alternative routes involve acid chloride intermediates when ester hydrolysis yields are low .

Applications:

属性

IUPAC Name |

3-(1-ethyl-3-methylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-3-13-5-7(6(2)11-13)8-4-9(10(14)15)16-12-8/h4-5H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPMVACWQJCBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C2=NOC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424454 | |

| Record name | 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787243 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

957490-68-5 | |

| Record name | 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid, with the CAS number 957490-68-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

- Molecular Formula : C10H11N3O3

- Molecular Weight : 221.21 g/mol

- Structure : The compound features an isoxazole ring, which is known for its biological relevance, particularly in anti-inflammatory and analgesic activities.

Anti-inflammatory Properties

Recent studies highlight the compound's potential as an anti-inflammatory agent. For instance, it has shown promising results in inhibiting cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory processes. A study reported that derivatives of pyrazole compounds exhibited COX-2 inhibitory activities with IC50 values ranging from 0.034 to 0.052 μM, indicating strong anti-inflammatory potential compared to standard drugs like celecoxib .

Analgesic Effects

In addition to its anti-inflammatory properties, the compound has demonstrated analgesic effects. Research utilizing carrageenan-induced paw edema models indicated that certain pyrazole derivatives had significant edema inhibition percentages (78.9% to 96%) compared to celecoxib (82.8%) and were found to have lower ulcerogenic liability . This suggests a favorable safety profile for oral administration.

The biological activity of this compound is primarily attributed to its interaction with COX enzymes and possibly other inflammatory mediators. The selectivity for COX-2 over COX-1 is crucial as it minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies and Research Findings

- Study on Pyrazole Derivatives : A comprehensive review analyzed various pyrazole derivatives and their biological activities, noting that modifications in the structure could enhance their efficacy against inflammatory conditions . The study emphasized the importance of structural variations in achieving desired pharmacological effects.

- Histopathological Investigations : Histopathological studies conducted on animal models showed minimal degenerative changes in organs such as the stomach and liver when treated with these compounds, further supporting their safety and efficacy as therapeutic agents .

Comparative Activity Table

| Compound Name | COX-2 IC50 (μM) | Edema Inhibition (%) | Selectivity Index |

|---|---|---|---|

| This compound | 0.034 - 0.052 | 78.9 - 96 | High |

| Celecoxib | 0.045 | 82.8 | Moderate |

| Indomethacin | Not specified | Not specified | Low |

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Structural Impact on Activity :

- Substitution patterns on the pyrazole ring significantly alter biological activity. For example, 3-(3-(benzyloxy)phenyl)isoxazole-5-carboxylic acid (EC₅₀ = 254 µM) demonstrates anti-HIV activity due to its extended aromatic system, which enhances binding to viral enzymes . In contrast, the title compound’s smaller alkyl groups may limit such interactions.

- Saturation of the isoxazole ring (e.g., dihydroisoxazole in 957990-49-2 ) reduces ring strain but may decrease metabolic stability .

Synthetic Flexibility :

准备方法

General Synthetic Strategy

The synthesis generally involves:

- Preparation of the pyrazole intermediate (1-ethyl-3-methyl-pyrazole derivative)

- Construction of the isoxazole ring bearing a carboxylic acid group

- Coupling or substitution reactions to link the pyrazole moiety to the isoxazole ring

Synthesis of Pyrazole Intermediate

A key intermediate is 1-methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester , which can be synthesized via environmentally friendly methods avoiding toxic reagents such as dimethyl sulfate.

- React ethyl 3-ethyl-5-pyrazolecarboxylate with sodium hydride (NaH) and dimethyl carbonate in dimethylformamide (DMF) solvent at 80–140°C for 4 hours.

- This reaction methylates the pyrazole ring at the 1-position, yielding 1-methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester with yields ranging from 79% to 89% depending on reagent ratios and conditions.

Reaction Conditions and Yields:

| Entry | NaH (g) | Dimethyl Carbonate (mmol) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 0.8 | 200 | 110 | 4 | 81.3 |

| 2 | 0.8 | 400 | 110 | 4 | 89.0 |

| 3 | 0.2 | 200 | 110 | 4 | 79.1 |

Note: The reaction mixture is worked up by vacuum distillation to remove unreacted reagents and solvents, followed by extraction and drying steps.

Construction of Isoxazole-5-carboxylic Acid Moiety

The isoxazole ring bearing the carboxylic acid at the 5-position is typically synthesized via cyclization reactions involving hydroxylamine derivatives and β-ketoesters or related precursors.

Example from Related Isoxazole Synthesis:

- Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate is reacted with hydroxylamine hydrochloride to form ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate.

- Subsequent hydrolysis with lithium hydroxide (LiOH) yields the corresponding isoxazole-5-carboxylic acid.

This approach can be adapted for pyrazole-substituted isoxazoles by using appropriate β-ketoester precursors bearing the pyrazole substituent.

Coupling of Pyrazole and Isoxazole Units

The final step involves coupling the pyrazole moiety to the isoxazole ring at the 3-position.

Alternative Chlorination and Functionalization Methods

For related pyrazole carboxylic acid esters, chlorination at the 4-position of the pyrazole ring can be achieved using a green chemistry approach:

- Use of concentrated hydrochloric acid and hydrogen peroxide to chlorinate 1-methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester, avoiding toxic sulfonic acid chlorides.

- This method improves safety and reduces environmental hazards.

Summary Table of Key Preparation Steps

Research Findings and Notes

- The use of dimethyl carbonate as a methylating agent is a significant advancement over traditional toxic reagents like dimethyl sulfate, offering better environmental and safety profiles.

- The coupling step is critical and may require optimization between carbodiimide-mediated coupling and acid chloride methods to maximize yield and purity.

- Hydrolysis conditions for converting esters to carboxylic acids typically employ LiOH or other mild bases to avoid ring degradation.

- Chlorination methods for pyrazole derivatives have been improved by using HCl and H2O2, which avoid the generation of toxic by-products and improve process safety.

常见问题

Q. What are the common synthetic routes for 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. Key approaches include:

- Pyrazole-Isoxazole Coupling : Reacting pyrazole precursors with isoxazole derivatives under reflux in solvents like toluene or DMF, often requiring inert atmospheres (e.g., argon) to prevent side reactions .

- Catalytic Azidation : Using NaN₃ in DMF at 50°C to introduce azide groups, followed by cyclization .

- Ester Hydrolysis : Converting ethyl ester analogs (e.g., Ethyl 3-(1-methyl-1H-pyrazol-4-yl)isoxazole-5-carboxylate) to the carboxylic acid via acidic or basic hydrolysis .

Purification typically involves column chromatography (silica gel, cyclohexane/ethyl acetate gradients) or recrystallization from ethanol .

Q. How is the compound characterized structurally and analytically?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring connectivity. For example, pyrazole protons resonate at δ 7.84 ppm in CDCl₃, while isoxazole carbons appear near δ 162 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M⁺] at m/z 271.1065 vs. calculated 271.1064) .

- Infrared (IR) Spectroscopy : Peaks at 2143 cm⁻¹ (azide stretch) and 1704 cm⁻¹ (carboxylic acid C=O) confirm functional groups .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical for research-grade material) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : While specific toxicity data are limited, general precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., methylene chloride) .

- Waste Disposal : Follow institutional guidelines for azide-containing waste due to potential explosivity .

Refer to GHS guidelines for handling carboxylic acids and azides, even if data gaps exist .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

- Methodological Answer :

- Cross-Validation : Combine NMR with X-ray crystallography (e.g., using SHELX for structure refinement) to resolve ambiguities in tautomeric forms or regiochemistry .

- Comparative Analysis : Benchmark spectral data against structurally similar compounds (e.g., ethyl ester derivatives) to identify shifts caused by substituent effects .

- Dynamic NMR : Use variable-temperature studies to detect rotational barriers in substituents like the ethyl group .

Q. What strategies optimize reaction yields in low-yielding syntheses of this compound?

- Methodological Answer :

- Solvent Screening : Replace polar aprotic solvents (DMF) with THF or dichloromethane to reduce side reactions .

- Catalyst Tuning : Test alternatives to TBHP (tert-butyl hydroperoxide), such as AIBN, for radical-mediated cyclizations .

- Temperature Gradients : Perform reactions under microwave irradiation to reduce time and improve selectivity .

- DoE (Design of Experiments) : Systematically vary reactant stoichiometry, catalyst loading, and pH to identify optimal conditions .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified ethyl/methyl groups on the pyrazole ring or carboxylate bioisosteres (e.g., amides) to assess pharmacological relevance .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like cyclooxygenase or kinases .

- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., COX-2) or cell-based models (e.g., anti-inflammatory activity) with IC₅₀ comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。